(E)-N-[2-[4-Cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-2-(4-methylphenyl)ethenesulfonamide
Description
(E)-N-[2-[4-Cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-2-(4-methylphenyl)ethenesulfonamide is a synthetic small molecule featuring a 1,2,4-triazole core substituted with a cyclopropyl group at position 4, a furan-2-yl moiety at position 3, and a 5-oxo functional group. The triazole ring is linked via an ethyl chain to an ethenesulfonamide group, which is further substituted with a 4-methylphenyl group. The ethenesulfonamide group enhances solubility and bioavailability compared to thioether or acetamide derivatives, while the cyclopropyl and 4-methylphenyl groups may improve metabolic stability and target binding affinity, respectively.
Properties
IUPAC Name |
(E)-N-[2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-2-(4-methylphenyl)ethenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S/c1-15-4-6-16(7-5-15)10-14-29(26,27)21-11-12-23-20(25)24(17-8-9-17)19(22-23)18-3-2-13-28-18/h2-7,10,13-14,17,21H,8-9,11-12H2,1H3/b14-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQHCNKQKUMGJN-GXDHUFHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCCN2C(=O)N(C(=N2)C3=CC=CO3)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCCN2C(=O)N(C(=N2)C3=CC=CO3)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-[2-[4-Cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-2-(4-methylphenyl)ethenesulfonamide is a complex organic compound that features a unique structural arrangement combining cyclopropyl, furan, and triazole moieties. This distinctive combination suggests potential applications in medicinal chemistry, particularly as a therapeutic agent with diverse biological activities.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 342.41 g/mol. The structure includes:
- Cyclopropyl group : Known for its ability to enhance biological activity.
- Furan ring : Contributes to the compound's reactivity and potential pharmacological properties.
- 1,2,4-Triazole : A well-known scaffold in drug design due to its broad spectrum of biological activities.
Biological Activity
Research indicates that compounds containing triazole and thiadiazole structures exhibit significant biological activities, including:
| Activity Type | Description |
|---|---|
| Antibacterial | Effective against various bacterial strains, including resistant strains such as MRSA. |
| Antifungal | Shows activity against fungi like Candida albicans. |
| Anticancer | Exhibits properties against various cancer cell lines. |
| Antiviral | Potential efficacy in inhibiting viral replication. |
The mechanism of action for this compound likely involves its interaction with specific molecular targets such as enzymes or receptors. The triazole moiety can act as an enzyme inhibitor, while the sulfonamide group may enhance binding affinity to target sites.
Research Findings
Recent studies have highlighted the biological activity of similar compounds:
- Triazole Derivatives : A review summarized the pharmacological profiles of 1,2,4-triazoles, noting their effectiveness as antifungal, antibacterial, anticancer, and antiviral agents .
- Hybrid Compounds : Compounds that combine triazole with other functional groups have shown improved efficacy against resistant pathogens compared to traditional antibiotics .
- Structure-Activity Relationship (SAR) : Studies indicate that modifications to the phenyl and alkyl groups significantly influence biological activity. For instance, electron-donating groups on the phenyl ring enhance antibacterial properties .
Case Studies
Several case studies have been conducted on related compounds:
- A study on triazole-thiadiazole hybrids demonstrated potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
- Another investigation into quinolone-triazole hybrids revealed high antibacterial efficacy against multiple strains including Pseudomonas aeruginosa and Klebsiella pneumoniae, underscoring the importance of structural diversity in enhancing bioactivity .
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison of Triazole Derivatives
Pharmacological Implications
- Anti-Exudative Activity: The acetamide derivative () demonstrated anti-exudative efficacy at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg).
- Substituent Effects: The cyclopropyl group in the target compound likely increases metabolic stability compared to amino-substituted analogs. The 5-oxo group may engage in hydrogen bonding with biological targets, contrasting with the thioether group in 931622-35-4, which prioritizes lipophilicity .
- Ethenesulfonamide vs. Acetamide/Thioether : Sulfonamide groups generally improve water solubility and membrane permeability over acetamide or thioether linkages, suggesting superior pharmacokinetics for the target compound .
Q & A
Q. What are the critical synthetic parameters for optimizing the yield and purity of this compound?
The synthesis involves multi-step reactions requiring precise control of:
- Temperature : Elevated temperatures (e.g., 80–100°C) for cyclization steps involving triazole formation .
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution reactions at the sulfonamide and triazole moieties .
- Purification : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) is essential to isolate the pure (E)-isomer .
Q. Which spectroscopic methods are most effective for confirming the compound’s structural integrity?
- NMR spectroscopy : ¹H/¹³C NMR identifies key groups (e.g., cyclopropyl protons at δ 0.8–1.2 ppm, furan aromatic protons at δ 6.3–7.4 ppm) .
- X-ray crystallography : Resolves the (E)-configuration of the ethenesulfonamide group and spatial arrangement of the triazole-furan system .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₂₃H₂₅N₄O₄S) .
Q. How can researchers screen this compound for preliminary biological activity?
- Enzyme inhibition assays : Target enzymes like acetylcholinesterase or carbonic anhydrase using fluorometric or colorimetric methods (e.g., Ellman’s reagent for cholinesterase activity) .
- Docking studies : Use software like AutoDock Vina to predict binding affinity to receptors linked to the triazole-sulfonamide pharmacophore .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s reactivity and stability under varying pH conditions?
- DFT calculations : Predict electrophilic/nucleophilic sites (e.g., sulfonamide sulfur, triazole N-atoms) using Gaussian09 with B3LYP/6-31G(d) basis sets .
- MD simulations : Assess conformational stability in aqueous vs. lipid environments (e.g., GROMACS with CHARMM36 force field) .
- pH-dependent degradation studies : Monitor hydrolysis of the sulfonamide group via HPLC at pH 2–12 .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Meta-analysis : Compare assay conditions (e.g., enzyme source, substrate concentration) to identify variability .
- Structure-activity relationship (SAR) : Systematically modify substituents (e.g., furan vs. thiophene) to isolate key functional groups .
Q. What reaction mechanisms govern the compound’s interaction with biological targets?
- Kinetic studies : Use stopped-flow spectrometry to measure binding rates to enzymes .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
Q. How does the compound’s stability under oxidative or photolytic conditions impact experimental design?
- Forced degradation studies : Expose to UV light (ICH Q1B guidelines) or H₂O₂ to identify degradation products via LC-MS .
- Protective measures : Use amber glassware and antioxidants (e.g., BHT) during storage .
Methodological Considerations
Q. Comparative Analysis: How does this compound differ from analogs with structural modifications?
- Replace furan with thiophene : Reduces electron-rich character, altering binding to aromatic π-systems in enzymes .
- Modify sulfonamide substituents : Bulkier groups (e.g., 4-methylphenyl vs. 4-chlorophenyl) impact solubility and membrane permeability .
Q. What synthetic routes minimize by-products during triazole ring formation?
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) improves regioselectivity for 1,4-disubstituted triazoles .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes, suppressing side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
